molecular formula C35H35IN2 B13727947 1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide

1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1H-benzo[e]indol-2(3H)-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide

Cat. No.: B13727947
M. Wt: 610.6 g/mol
InChI Key: PXXBSYXTQAWFHV-UHFFFAOYSA-M
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Description

1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide is a complex organic compound known for its vibrant color and potential applications in various scientific fields. This compound belongs to the family of indolium salts, which are often used as dyes and pigments due to their intense coloration and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide typically involves a multi-step process:

    Formation of the Indole Core: The initial step involves the synthesis of the indole core through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions.

    Alkylation: The indole core is then alkylated using methyl iodide to introduce the methyl groups at the 1 and 3 positions.

    Condensation Reaction: The alkylated indole undergoes a condensation reaction with a suitable aldehyde to form the indolium salt.

    Final Iodination:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Utilizing batch reactors for the initial synthesis steps to ensure precise control over reaction conditions.

    Continuous Flow Systems: Implementing continuous flow systems for the final steps to enhance efficiency and yield.

    Purification: Employing chromatographic techniques and recrystallization for purification.

Chemical Reactions Analysis

Types of Reactions

1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of quinonoid structures.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Reduced indolium salts.

    Substitution: Alkylated indolium derivatives.

Scientific Research Applications

1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.

    Biology: Employed in staining techniques for microscopy to highlight cellular structures.

    Medicine: Investigated for potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Mechanism of Action

The compound exerts its effects primarily through its ability to absorb light and transfer energy. In photodynamic therapy, the compound absorbs light and transfers the energy to molecular oxygen, generating reactive oxygen species that can damage cellular components. The molecular targets include cellular membranes, proteins, and nucleic acids, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium chloride
  • 1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium bromide

Uniqueness

1,1,3-trimethyl-2-((1E,3E,5E)-5-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)penta-1,3-dien-1-yl)-1H-benzo[e]indol-3-ium iodide is unique due to its specific iodide ion, which can influence its solubility, reactivity, and interaction with other molecules. This uniqueness makes it particularly suitable for certain applications, such as in photodynamic therapy and optoelectronic devices.

Properties

Molecular Formula

C35H35IN2

Molecular Weight

610.6 g/mol

IUPAC Name

(2E)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide

InChI

InChI=1S/C35H35N2.HI/c1-34(2)30(36(5)28-22-20-24-14-10-12-16-26(24)32(28)34)18-8-7-9-19-31-35(3,4)33-27-17-13-11-15-25(27)21-23-29(33)37(31)6;/h7-23H,1-6H3;1H/q+1;/p-1

InChI Key

PXXBSYXTQAWFHV-UHFFFAOYSA-M

Isomeric SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/4\C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-]

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=C4C(C5=C(N4C)C=CC6=CC=CC=C65)(C)C)C.[I-]

Origin of Product

United States

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